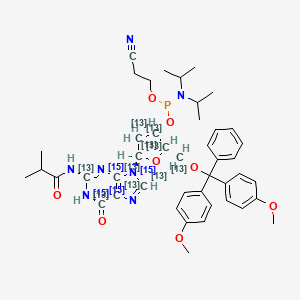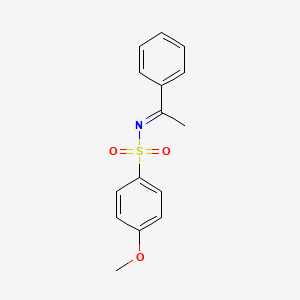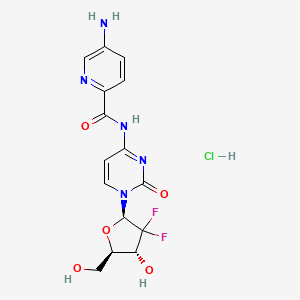![molecular formula C23H18ClF3N2 B13909184 N-[(2-chlorophenyl)-(2-methyl-1H-indol-3-yl)methyl]-4-(trifluoromethyl)aniline](/img/structure/B13909184.png)
N-[(2-chlorophenyl)-(2-methyl-1H-indol-3-yl)methyl]-4-(trifluoromethyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(2-chlorophenyl)-(2-methyl-1H-indol-3-yl)methyl]-4-(trifluoromethyl)aniline is a complex organic compound that features an indole core, a chlorophenyl group, and a trifluoromethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-chlorophenyl)-(2-methyl-1H-indol-3-yl)methyl]-4-(trifluoromethyl)aniline typically involves multiple steps, starting from readily available starting materials. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole core . The trifluoromethyl group can be introduced via radical trifluoromethylation, a process that involves the generation of a trifluoromethyl radical and its subsequent addition to the desired position on the molecule .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to maximize yield and minimize costs
化学反応の分析
Types of Reactions
N-[(2-chlorophenyl)-(2-methyl-1H-indol-3-yl)methyl]-4-(trifluoromethyl)aniline can undergo various types of chemical reactions, including:
Oxidation: The indole core can be oxidized to form various oxidized derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole core can lead to the formation of indole-2-carboxylic acid derivatives, while reduction of a nitro group can yield aniline derivatives.
科学的研究の応用
N-[(2-chlorophenyl)-(2-methyl-1H-indol-3-yl)methyl]-4-(trifluoromethyl)aniline has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s indole core is a common motif in biologically active molecules, making it useful in the study of enzyme inhibitors and receptor ligands.
Industry: The compound’s unique structural properties make it useful in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of N-[(2-chlorophenyl)-(2-methyl-1H-indol-3-yl)methyl]-4-(trifluoromethyl)aniline depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The indole core can interact with various biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions .
類似化合物との比較
Similar Compounds
N-[(2-chlorophenyl)methyl]-2-(trifluoromethyl)aniline: This compound shares the chlorophenyl and trifluoromethyl groups but lacks the indole core.
Indole-3-acetic acid: A naturally occurring indole derivative with significant biological activity.
Uniqueness
N-[(2-chlorophenyl)-(2-methyl-1H-indol-3-yl)methyl]-4-(trifluoromethyl)aniline is unique due to the combination of its indole core, chlorophenyl group, and trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C23H18ClF3N2 |
|---|---|
分子量 |
414.8 g/mol |
IUPAC名 |
N-[(2-chlorophenyl)-(2-methyl-1H-indol-3-yl)methyl]-4-(trifluoromethyl)aniline |
InChI |
InChI=1S/C23H18ClF3N2/c1-14-21(18-7-3-5-9-20(18)28-14)22(17-6-2-4-8-19(17)24)29-16-12-10-15(11-13-16)23(25,26)27/h2-13,22,28-29H,1H3 |
InChIキー |
XWMXPHJJWXCXGJ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C2=CC=CC=C2N1)C(C3=CC=CC=C3Cl)NC4=CC=C(C=C4)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


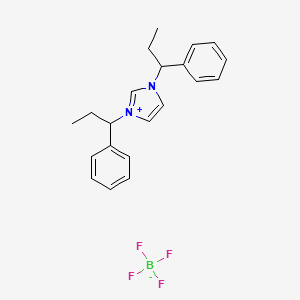
![Ethyl 3-(trifluoromethyl)bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylate](/img/structure/B13909107.png)
![(4aS,6R,6aS,6bR,8aR,9R,10S,12aS,13R,14bS)-10-[3,5-dihydroxy-6-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6,13-dihydroxy-4a,9-bis(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-3,4,6,6a,7,8,8a,10,11,12,13,14b-dodecahydro-1H-picen-5-one](/img/structure/B13909110.png)
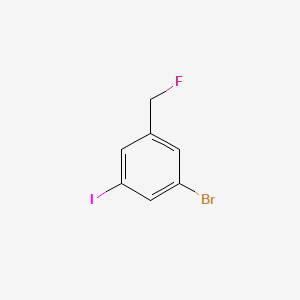

![6-Bromo-8-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13909129.png)
![8-Chloro-1H-pyrido[3,4-D]pyrimidine-2,4-dione](/img/structure/B13909144.png)
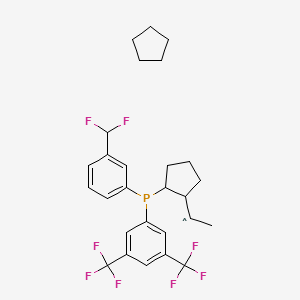
![(1R,7S,8R,9R)-9-[(3E)-4-carboxypenta-1,3-dienyl]-7-hydroxy-9-methyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-ene-4-carboxylic acid](/img/structure/B13909157.png)

